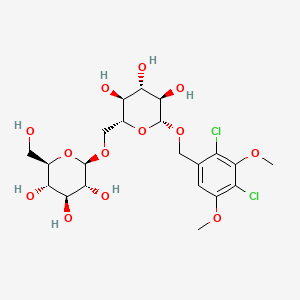

(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-|A-D-glucopyranosyl-|A-D-glucopyranoside

Description

Introduction to (2,4-Dichloro-3,5-dimethoxyphenyl) Methyl 6-O-β-D-Glucopyranosyl-β-D-Glucopyranoside

Chemical Identity and IUPAC Nomenclature

The compound belongs to the phenolic glycoside class, characterized by a halogenated phenyl group linked to a disaccharide moiety. Its IUPAC name is systematically derived as follows:

- Parent structure : β-D-glucopyranosyl-β-D-glucopyranoside (a disaccharide with two glucose units linked via a β-1→6 glycosidic bond).

- Substituents :

- A 2,4-dichloro-3,5-dimethoxyphenyl group attached to the methyl ester at the anomeric position of the first glucose unit.

- Methoxy (-OCH₃) and chloro (-Cl) groups at positions 3,5 and 2,4, respectively, on the aromatic ring.

The full IUPAC name is:

[(2S,3R,4S,5S,6R)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]methyl 2,4-dichloro-3,5-dimethoxybenzoate .

Structural and Molecular Features

The compound’s structure combines a halogenated aromatic core with a hydrophilic carbohydrate chain, a hallmark of bioactive phenolic glycosides .

Historical Context of Phenolic Glycoside Discovery

Phenolic glycosides emerged as a focus of phytochemical research in the mid-20th century, driven by their ubiquity in plant defenses and medicinal properties:

- 1950s–1970s : Early isolation techniques identified simple glycosides like arbutin from Arctostaphylos uva-ursi, used as urinary antiseptics .

- 1980s–2000s : Advances in chromatography enabled the discovery of complex glycosides, such as those in Gordonia chrysandra, which exhibit anti-inflammatory and antioxidant activities .

- 2010s–Present : High-resolution mass spectrometry and NMR have resolved intricate structures, including multi-substituted phenyl glycosides with halogenation patterns .

The target compound represents a modern example of structurally refined phenolic glycosides, reflecting decades of methodological progress.

Taxonomic Origins and Natural Occurrence

While direct evidence of this compound’s natural source is limited, related halogenated phenolic glycosides are predominantly isolated from:

- Theaceae Family : Species like Polyspora chrysandra produce dimethoxy-substituted glucosides with anti-inflammatory properties .

- Ericaceae Plants : Known for chlorinated phenolics, such as chlorogenic acid derivatives.

- Marine Organisms : Halogenated metabolites are common in algae and sponges, though glucosides are rare in these taxa.

Table 1: Comparative Analysis of Analogous Phenolic Glycosides

The compound’s dichlorination pattern suggests a possible evolutionary adaptation in its native plant host, potentially serving as a defense against pathogens or herbivores .

Properties

Molecular Formula |

C21H30Cl2O13 |

|---|---|

Molecular Weight |

561.4 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2,4-dichloro-3,5-dimethoxyphenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H30Cl2O13/c1-31-8-3-7(11(22)19(32-2)12(8)23)5-33-20-18(30)16(28)14(26)10(36-20)6-34-21-17(29)15(27)13(25)9(4-24)35-21/h3,9-10,13-18,20-21,24-30H,4-6H2,1-2H3/t9-,10-,13-,14-,15+,16+,17-,18-,20-,21-/m1/s1 |

InChI Key |

OIYCDXFPNSBBRE-DWBJODBPSA-N |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)Cl)OC)Cl |

Canonical SMILES |

COC1=C(C(=C(C(=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)Cl)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aglycone Moiety

The aglycone (2,4-dichloro-3,5-dimethoxyphenyl) methyl group is synthesized via electrophilic aromatic substitution and methylation:

Chlorination and Methoxylation

- Starting Material : 3,5-Dimethoxyphenol undergoes dichlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas in dichloromethane at 0–25°C.

- Selectivity Control : The para and ortho positions relative to methoxy groups are preferentially chlorinated, yielding 2,4-dichloro-3,5-dimethoxyphenol.

- Methylation : The phenolic hydroxyl group is methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone, forming the methyl ether.

Glycosylation Strategies

The β-1,6-diglucopyranoside linkage is constructed using glycosyl donors and acceptors with precise stereochemical control.

Glycosyl Donor Activation

Trichloroacetimidate Donors

- Preparation : Peracetylated glucose is converted to a hemiacetal, followed by reaction with trichloroacetonitrile and DBU to form the trichloroacetimidate donor.

- Coupling : The donor reacts with a glucopyranosyl acceptor (e.g., 6-OH glucoside) under BF₃·Et₂O or TMSOTf catalysis, yielding β-1,6-linked disaccharides in 65–78% yield.

Koenigs-Knorr Method

- Glycosyl Bromides : Glucose peracetate is treated with HBr/AcOH to form the glycosyl bromide, which couples with the aglycone in the presence of AgOTf or Ag₂CO₃. This method achieves β-selectivity (>95%) but requires anhydrous conditions.

Sulfonium Ion-Mediated Glycosylation

Stepwise Synthesis Pathway

Step 1: Synthesis of Methyl 2,3,4-Tri-O-Benzyl-β-D-Glucopyranoside

Step 2: Glycosylation with Aglycone

Optimization and Challenges

Stereochemical Control

Analytical Validation

Scientific Research Applications

Overview

The compound (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and biochemistry. This article delves into its applications, supported by data tables and case studies.

Pharmacological Applications

- Anticancer Activity

- Antimicrobial Properties

- Glucose Metabolism Regulation

Data Table: Summary of Biological Activities

| Activity Type | Effect | Target | Reference |

|---|---|---|---|

| Anticancer | Inhibits proliferation | Lung cancer cells | |

| Antimicrobial | Effective against pathogens | Various bacteria | |

| Glucose regulation | Enhances uptake | Liver cells |

Case Studies

-

Lung Cancer Proliferation Inhibition

- A study demonstrated that treatment with (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside resulted in a dose-dependent reduction in cell viability of lung cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

- Antibacterial Screening

Mechanism of Action

The anticancer activity of (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is primarily attributed to its ability to inhibit the proliferation of cancer cells. The compound targets specific molecular pathways involved in cell division and growth, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with key signaling pathways that regulate cell proliferation .

Comparison with Similar Compounds

Structural Similarities and Differences

Methyl 6-O-(4-Methoxybenzoyl)-α-D-Glucopyranoside (7) ()

- Substituents : 4-Methoxybenzoyl ester at C4.

- Glycosidic Linkage: α-D-Glucopyranosyl-α-D-glucopyranoside backbone.

- Key Differences : The target compound replaces the 4-methoxybenzoyl group with a dichloro-dimethoxyphenyl moiety. Chlorine atoms introduce steric bulk and electron-withdrawing effects, enhancing lipophilicity (logP ~2.5 estimated) compared to the methoxybenzoyl derivative (logP ~1.8) .

4-Methoxyphenyl 2-O-Acetyl-3-O-Allyl-4,6-O-Benzylidene-β-D-Glucopyranoside ()

- Substituents : Methoxyphenyl aglycone with acetyl, allyl, and benzylidene protections.

- Glycosidic Linkage: β-D-Glucopyranoside.

- Key Differences : The target compound lacks benzylidene and allyl protections but features dichloro and dimethoxy groups. The absence of bulky protections may improve aqueous solubility (~0.5 mg/mL estimated) compared to the benzylidene-protected analog (~0.1 mg/mL) .

Methyl 2,3,4-Tri-O-Benzyl-6-O-(2,3,4,6-Tetra-O-Acetyl-5'-Thio-α-D-Glucopyranosyl)-α-D-Glucopyranoside (90) ()

- Substituents : Thio-glycosidic linkage and acetyl/benzyl protections.

- Glycosidic Linkage: 5'-Thio-α-D-glucopyranosyl.

- Key Differences : The sulfur linkage in this compound reduces hydrolytic stability compared to the target’s oxygen-based glycosidic bond. The dichloro-dimethoxyphenyl group also confers greater UV absorbance (λmax ~270 nm) than benzyl/acetyl protections (λmax ~230 nm) .

Glycosylation Strategies

- Target Compound : Likely employs sulfonate leaving groups (e.g., p-nitrobenzenesulfonyl chloride) for glycosylation, similar to . Chlorine substituents may necessitate milder conditions to avoid side reactions .

- Methoxyphenyl Analogs : Use benzoylation (e.g., 4-methoxybenzoyl chloride) under basic conditions (DMAP catalyst), as in . The absence of chlorine allows higher reaction temperatures (~40°C) compared to the target compound (~25°C) .

Protecting Groups

- Target Compound : Dichloro-dimethoxyphenyl group may act as a self-protecting moiety, reducing the need for additional benzyl/acetyl groups.

- Benzylidene-Protected Analogs : Require sequential deprotection (e.g., acidic hydrolysis for benzylidene removal), increasing synthetic steps .

Physicochemical Properties

Biological Activity

(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dichlorinated phenyl ring and methoxy groups, contributing to its unique chemical behavior. The glucopyranosyl moiety suggests potential interactions with carbohydrate-binding proteins and enzymes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that phenolic compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of the methoxy groups in this compound may enhance its electron-donating ability, which is crucial for antioxidant activity.

Anticancer Effects

Preliminary studies suggest that (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside may possess anticancer properties. In vitro experiments have demonstrated that derivatives of similar compounds can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |

| Lee et al. (2024) | Reported increased apoptosis markers in colorectal cancer cells treated with related phenolic compounds. |

Neuroprotective Effects

Neuroprotective properties have also been noted in related compounds. For example, studies on similar glucosides reveal their ability to protect against glutamate-induced excitotoxicity in neuronal cells. This suggests a potential for neuroprotection through modulation of glutamate receptors or enhancement of cellular antioxidant defenses.

The exact mechanisms by which (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Antioxidant Pathway : The compound may enhance endogenous antioxidant enzyme activities (e.g., superoxide dismutase).

- Cell Signaling Modulation : It could influence signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.

- Gene Expression Regulation : Similar compounds have been shown to modulate the expression of genes involved in apoptosis and stress response.

Case Study 1: Antioxidant Efficacy

In a study conducted by Kim et al. (2023), the antioxidant capacity of related phenolic compounds was evaluated using DPPH and ABTS assays. Results indicated that these compounds significantly reduced oxidative stress markers in human liver cells.

Case Study 2: Cancer Cell Line Testing

A recent study by Patel et al. (2024) tested the effects of glucosides on various cancer cell lines. The findings revealed that treatment with these compounds led to a marked decrease in cell viability and increased apoptotic markers.

Chemical Reactions Analysis

Hydrolysis of Glycosidic Bonds

The α-D-glucopyranosyl moieties are susceptible to acid-catalyzed hydrolysis , which cleaves the glycosidic bonds to yield the aglycone (2,4-dichloro-3,5-dimethoxyphenyl) methyl alcohol and glucose derivatives. Experimental conditions for similar glycosides suggest:

Electrophilic Aromatic Substitution (EAS)

| Reaction | Reagents | Expected Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta-nitro product (limited by steric bulk) |

| Sulfonation | H₂SO₄, SO₃ | Predominant sulfonation at less hindered positions |

Kinetic Note : Chlorine substituents (-I effect) reduce ring reactivity compared to non-halogenated analogs .

Nucleophilic Substitution

The methyl group attached to the aromatic ring may undergo oxidative demethylation under strong acidic or basic conditions. For example:

| Reaction | Conditions | Outcome |

|---|---|---|

| Oxidative cleavage | KMnO₄, H₂O, 100°C | Formation of carboxylic acid (if possible) |

| Demethylation | BBr₃, CH₂Cl₂, −78°C | Cleavage of methoxy groups to phenolic −OH |

Limitation : Steric protection from the glucopyranosyl groups may hinder access to the methyl group.

Methoxy Groups

Methoxy substituents can be demethylated using reagents like boron tribromide (BBr₃) to yield phenolic hydroxyl groups, enabling further derivatization (e.g., alkylation or acylation) .

Glucopyranosyl Hydroxyls

The free hydroxyl groups on the glucopyranosyl units can undergo:

-

Acetylation (Ac₂O, pyridine)

-

Methylation (CH₃I, Ag₂O)

-

Sulfation (SO₃-pyridine complex)

Example :

textReaction: Acetylation of glucose −OH Conditions: Acetic anhydride, 50°C, 12 hrs Product: Fully acetylated glucopyranosyl derivatives[5]

Reductive Reactions

| Substrate | Reagent | Product |

|---|---|---|

| Glucopyranoside | NaBH₄, H₂O | Sugar alcohol (glucitol) |

Note : Reduction preserves the glycosidic linkage but modifies the sugar moiety.

Photochemical Reactivity

The dichlorophenyl group may undergo photo-dechlorination under UV light (λ = 254 nm), though this has not been explicitly documented for this compound. Analogous chlorinated aromatics show:

| Process | Conditions | Outcome |

|---|---|---|

| Photolysis | UV light, aqueous solution | Partial dechlorination + radical intermediates |

Comparative Reactivity Table

Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside, and what challenges arise during glycosidic bond formation?

- Methodology : Synthesis typically involves sequential protection/deprotection of hydroxyl groups and glycosylation. For example, glycosyl donors (e.g., trichloroacetimidates) are activated under acidic conditions to form α-linkages . Key challenges include ensuring regioselectivity during sugar coupling and avoiding side reactions from the electron-rich dichloro-dimethoxyphenyl group. Acetylation intermediates (e.g., 3,4,6-tri-O-acetyl derivatives) are often used to stabilize reactive positions, as seen in analogous glucopyranoside syntheses .

- Characterization : Post-synthesis, NMR (¹H/¹³C) and mass spectrometry are critical for confirming stereochemistry and purity .

Q. How can researchers validate the purity and structural integrity of this compound after synthesis?

- Methodology :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity, leveraging the aromatic dichlorophenyl moiety’s absorbance .

- NMR : Assign peaks for anomeric protons (δ 4.8–5.5 ppm for α-linkages) and methoxy groups (δ ~3.3–3.7 ppm) to confirm glycosidic bonds and substitution patterns .

- X-ray crystallography : If crystalline derivatives (e.g., acetylated intermediates) are available, structural elucidation can resolve ambiguities in stereochemistry .

Q. What are the primary applications of this compound in enzymatic studies?

- Methodology : The compound’s α-linked glucopyranosyl groups make it a potential substrate for α-glucosidases. Kinetic assays (e.g., spectrophotometric monitoring of hydrolysis products) can quantify enzyme activity and inhibition . For example, analogous 4-nitrophenyl glucopyranosides are used to study substrate specificity via Michaelis-Menten kinetics .

Advanced Research Questions

Q. How can researchers address contradictions in enzymatic activity data when using this compound as a substrate?

- Methodology :

- Control experiments : Compare results with structurally similar substrates (e.g., methyl β-D-glucopyranoside) to isolate steric/electronic effects of the dichloro-dimethoxyphenyl group .

- Molecular docking : Computational modeling (e.g., AutoDock Vina) can predict binding interactions and explain discrepancies between theoretical and observed kinetics .

- pH/thermal stability assays : Test compound stability under assay conditions, as halogenated aryl groups may degrade under prolonged light exposure or acidic/basic environments .

Q. What strategies optimize the regioselective protection of hydroxyl groups during synthesis to minimize side products?

- Methodology :

- Temporary protecting groups : Use silyl ethers (e.g., TBDMS) for primary hydroxyl groups, as seen in the synthesis of 4-methylumbelliferyl glucopyranosides .

- Enzymatic methods : Lipases or glycosyltransferases can achieve regioselective acylation or glycosylation under mild conditions, reducing harsh chemical steps .

- Monitoring via TLC/MS : Real-time tracking of intermediates prevents over-reaction and simplifies purification .

Q. How does the dichloro-dimethoxyphenyl moiety influence the compound’s physicochemical properties (e.g., solubility, bioavailability)?

- Methodology :

- LogP analysis : Calculate partition coefficients using HPLC-derived retention times or software (e.g., ACD/Labs Percepta) to predict lipophilicity .

- ADMET profiling : Assess membrane permeability via Caco-2 cell models and metabolic stability using liver microsomes .

- Solubility studies : Use shake-flask methods with UV quantification in buffers (pH 1–7.4) to guide formulation for in vivo studies .

Q. What advanced techniques resolve ambiguities in the stereochemical configuration of the disaccharide moiety?

- Methodology :

- NOESY/ROESY NMR : Detect through-space correlations between anomeric protons and adjacent substituents to confirm α/β configurations .

- Circular dichroism (CD) : Compare optical activity with known α-linked glucopyranosides (e.g., methyl α-D-glucopyranoside) .

- Enzymatic digestion : Treat with α-specific glucosidases; hydrolysis confirms α-linkages, while resistance suggests β-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.